1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
344755-11-9 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,3]diazepine-2,5-dione |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-4-8(12)10-5-1-2-6(10)9-7/h1-5H,(H,9,11) |
InChI Key |
DITAWLQAQWCRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=CC(=O)NC2=C1 |
Origin of Product |
United States |
The Fused Pyrrolo Diazepine Ring System: a Core of Chemical Diversity
The fusion of a pyrrole (B145914) ring with a diazepine (B8756704) ring gives rise to a diverse family of bicyclic heterocyclic compounds known as pyrrolo-diazepines. This structural amalgamation results in a unique electronic and steric architecture, making it a compelling scaffold for investigations in medicinal chemistry and materials science. The specific arrangement of the nitrogen atoms within the seven-membered diazepine ring, along with the point of fusion to the five-membered pyrrole ring, dictates the isomeric form and, consequently, the chemical properties and biological activity of the resulting molecule.
While the pyrrolo chemeo.comibmmpeptide.combenzodiazepines have been extensively studied, the 1H-pyrrolo[1,2-a] chemeo.comresearchgate.netdiazepine-2,5-dione isomer presents a less-explored yet potentially fruitful area of research. The presence of the dione (B5365651) functionality at the 2 and 5 positions of the diazepine ring introduces specific electronic features that can influence molecular interactions and reactivity. The synthesis of related pyrrolo[3,2-e] chemeo.comibmmpeptide.comdiazepine-2,5-diones has been achieved through methods such as the regioselective ring opening of precursor molecules, indicating that synthetic routes to these dione-containing scaffolds are accessible. ibmmpeptide.com
A Legacy of Privileged Structures : the Pyrrolo Diazepine Heritage
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes them valuable starting points for the development of novel therapeutic agents. The broader class of pyrrolo-diazepines, particularly the pyrrolo chemeo.comibmmpeptide.combenzodiazepines, are widely regarded as privileged structures due to their extensive range of biological activities. nih.gov
Historically, the intrigue surrounding this class of compounds can be traced back to the isolation of natural products like anthramycin (B1237830) from Streptomyces species. nih.gov Subsequent research has revealed that various pyrrolo-diazepine derivatives exhibit a wide spectrum of biological effects, including anticonvulsant, sedative, anxiolytic, anti-inflammatory, analgesic, and fungicidal properties. nih.govmdpi.com This historical precedent of profound biological activity within the pyrrolo-diazepine family provides a strong rationale for the investigation of lesser-known isomers such as 1H-pyrrolo[1,2-a] chemeo.comresearchgate.netdiazepine-2,5-dione.
The Significance of the 1h Pyrrolo 1,2 a Chemeo.comresearchgate.netdiazepine 2,5 Dione Framework
While specific research on the 1H-Pyrrolo[1,2-a] chemeo.comresearchgate.netdiazepine-2,5-dione framework is in its nascent stages, preliminary studies on the parent pyrrolo[1,2-a] chemeo.comresearchgate.netdiazepine (B8756704) nucleus have hinted at its potential pharmacological relevance. A facile synthetic route to a substituted version of this core structure has been reported, and the resulting compound was screened for a variety of biological activities, including antimalarial, antineoplastic, and hypotensive effects. nih.gov Although the dione (B5365651) functionality was not present in this initial study, it demonstrates that the fundamental chemeo.comresearchgate.netdiazepine ring fusion is of interest for biological investigation.
An Open Frontier: Current and Future Research Directions
Retrosynthetic Analysis of the 1H-Pyrrolo[1,2-a]nih.govnih.govdiazepine-2,5-dione Core
A plausible retrosynthetic analysis of the 1H-pyrrolo[1,2-a] nih.govnih.govdiazepine-2,5-dione core (I) suggests several key disconnections. The primary disconnection can be made at the N1-C2 and C5-N4 bonds of the diazepine (B8756704) ring, leading to a substituted pyrrole (B145914) precursor (II). This precursor would contain an amino group at the 1-position and a carboxylic acid or its derivative at the 2-position, appropriately substituted to facilitate the subsequent cyclization.
Another strategic disconnection can be envisioned across the C8a-N1 and C5-N4 bonds, which would deconstruct the diazepine ring to reveal a 1,2-disubstituted pyrrole intermediate. This intermediate would possess an aminoethyl group at the 1-position and a carboxylic acid derivative at the 2-position.
Further disconnection of the pyrrole ring in precursor (II) via a Paal-Knorr type synthesis would lead to a 1,4-dicarbonyl compound and a corresponding hydrazine (B178648) derivative. This approach allows for the construction of the pyrrole ring as a preliminary step before the formation of the diazepine ring. These retrosynthetic pathways provide a logical framework for the design of synthetic routes starting from readily available materials.
Novel Cyclization Strategies for the Diazepine Ring Construction
The formation of the seven-membered diazepine ring is a critical step in the synthesis of the target scaffold. Modern synthetic chemistry offers a variety of innovative cyclization strategies to achieve this transformation with high efficiency and control.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the diazepine ring. This approach typically involves a linear precursor containing the pre-functionalized pyrrole core, which is then induced to cyclize. One such method involves the cyclization of an N-(aminoalkyl)pyrrole-2-carboxamide. The terminal amino group can undergo a condensation reaction with an activated carboxylic acid derivative at the 2-position of the pyrrole ring to form the seven-membered diazepine. The reaction conditions for these cyclizations can be varied, with some requiring high temperatures while milder conditions can be employed with the use of specific coupling agents. nih.gov
Alternative intramolecular approaches could involve ring-closing metathesis (RCM) if appropriate alkenyl substituents are present on the pyrrole precursor. Another potential strategy is the intramolecular Buchwald-Hartwig amination, which would form one of the C-N bonds of the diazepine ring.
Multi-Component Reaction Cascades for Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. mdpi.com A potential MCR strategy for the construction of the 1H-pyrrolo[1,2-a] nih.govnih.govdiazepine-2,5-dione core could involve the reaction of a 1,3-dicarbonyl compound, an amino acid derivative, and an isocyanide. Isocyanide-based multicomponent reactions are known to be effective in the synthesis of various heterocyclic scaffolds. beilstein-journals.org
Another MCR approach could be a domino reaction sequence. For instance, a reaction cascade could be initiated by the condensation of a β-enamino diketone with a suitable diamine, leading to the formation of the fused pyrrolo-diazepine system. nih.gov The development of novel MCRs for the synthesis of this scaffold remains an active area of research, promising more streamlined and diversity-oriented synthetic routes. nih.gov
Chemoselective and Regioselective Functionalization of the Pyrrolo and Diazepine Moieties
The ability to selectively functionalize the pyrrolo and diazepine rings is essential for creating a library of derivatives for structure-activity relationship (SAR) studies. Both rings offer sites for various chemical modifications.
Electrophilic and Nucleophilic Substitution Reactions
The pyrrole ring is generally susceptible to electrophilic substitution at the C3 and C4 positions. However, the electron-withdrawing nature of the dione (B5365651) functionality in the diazepine ring may deactivate the pyrrole ring towards classical electrophilic aromatic substitution. Nevertheless, under forcing conditions or with highly reactive electrophiles, functionalization at these positions may be achievable.
Nucleophilic substitution reactions can be employed to modify the diazepine moiety. For instance, if a suitable leaving group is introduced at the C2 or C5 positions (as part of a modified dione structure), it could be displaced by various nucleophiles. acs.org Additionally, the N-H proton of the pyrrole ring can be deprotonated to generate a nucleophilic nitrogen, which can then be alkylated or acylated to introduce substituents at the N1 position.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. jocpr.comosi.lvresearchgate.net To apply these methods to the 1H-pyrrolo[1,2-a] nih.govnih.govdiazepine-2,5-dione scaffold, halogenated derivatives would first need to be synthesized. For example, bromination or iodination of the pyrrole ring at the C3 and/or C4 positions would provide handles for Suzuki, Stille, Heck, or Sonogashira coupling reactions. researchgate.net These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
The Buchwald-Hartwig amination could also be employed to introduce nitrogen-based substituents on the pyrrole ring. These cross-coupling methodologies offer a high degree of control and functional group tolerance, making them invaluable for the late-stage diversification of the core scaffold. mdpi.com
Asymmetric Synthesis of Chiral 1H-Pyrrolo[1,2-a]nih.govunibo.itdiazepine-2,5-dione Derivatives
The synthesis of enantiomerically pure or enriched chiral molecules is a cornerstone of modern medicinal chemistry. For pyrrolodiazepinedione scaffolds, several asymmetric strategies have been developed to control stereochemistry, which is crucial for biological activity. These methods often leverage either readily available chiral starting materials or sophisticated catalytic systems to direct the formation of specific stereoisomers.
Chiral Pool Approaches
The chiral pool approach utilizes naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials to build complex chiral molecules. This strategy efficiently transfers the inherent stereochemistry of the starting material to the final product.
A notable example is the synthesis of tetrahydro-1H-pyrrolo[1,2-d] nih.govunibo.itdiazepine-2,5-diones, which begins with chiral building blocks derived from amino acids. nih.gov The process involves coupling amino acids with chiral homoallylic amino esters. nih.govnih.gov These esters are themselves obtained via established asymmetric methods, ensuring a high degree of stereochemical definition from the outset. The embedded chirality of the amino acid and the amino ester guides the stereochemical outcome of subsequent cyclization steps, making it a robust method for accessing specific stereoisomers of the bicyclic system. nih.gov
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to produce one diastereomer of a molecule that has multiple stereocenters. For the tetrahydro-1H-pyrrolo[1,2-d] nih.govunibo.itdiazepine-2,5-dione system, a highly effective diastereodivergent route has been developed. nih.govnih.gov This method allows for the selective formation of two different major diastereomers from the same set of precursors simply by modifying the reaction conditions. nih.gov
The key is a one-pot, base-mediated sequence involving isomerization of an amino acid-coupled homoallylic amino ester, followed by a tandem intramolecular aza-Michael/lactamization cyclization. nih.gov The diastereoselectivity is controlled by the interplay between a kinetic cyclization event and the potential for thermodynamic epimerization at two labile chiral centers. nih.govnih.gov By carefully selecting the base and reaction conditions, the process can be directed to favor either the kinetic or the thermodynamic product, yielding different diastereomers. nih.gov
The table below summarizes how reaction conditions can influence the diastereomeric ratio (d.r.) in the synthesis of a specific tetrahydro-1H-pyrrolo[1,2-d] nih.govunibo.itdiazepine-2,5-dione derivative.
| Starting Diastereomer | Base | Conditions | Major Product Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| (R,S,S) | KOt-Bu | t-BuOH, 23 °C, 24h | (4S, 10R, 10aR) | 10:1 | 85 |
| (R,S,S) | DBU | CH2Cl2, 23 °C, 24h | (4S, 10S, 10aS) | >20:1 | 72 |
| (S,S,S) | KOt-Bu | t-BuOH, 23 °C, 24h | (4S, 10S, 10aS) | >20:1 | 75 |
| (S,S,S) | DBU | CH2Cl2, 23 °C, 24h | (4S, 10S, 10aS) | >20:1 | 79 |
Exploration of Green Chemistry Principles in 1H-Pyrrolo[1,2-a]nih.govunibo.itdiazepine-2,5-dione Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles are increasingly being applied to the synthesis of complex heterocyclic compounds.
Catalyst-Free Conditions
Developing reactions that proceed efficiently without a catalyst is a key goal of green chemistry, as it avoids the use of often toxic and expensive metals and simplifies product purification. For related heterocyclic systems, catalyst-free, one-pot reactions have been successfully developed. For example, the synthesis of pyrroloquinolinediones has been achieved through a thermal reaction involving the denitrogenation of an azide, an aza-Diels-Alder cycloaddition, and subsequent aromatization, with only nitrogen gas and water as byproducts. researchgate.net This type of cascade reaction, driven by heat, exemplifies a greener approach by minimizing reagents and waste. researchgate.net
Solvent-Free or Aqueous Medium Reactions
The use of organic solvents contributes significantly to chemical waste and environmental impact. Therefore, developing solvent-free reaction conditions or using water as a solvent is highly desirable. rsc.org In the synthesis of various fused pyrrole derivatives, solvent-free conditions have proven highly effective. For instance, the synthesis of certain pyrrole-fused dibenzoxazepines via a multicomponent reaction achieved its highest yield (70%) when conducted at 100 °C without any solvent. beilstein-journals.org This approach not only reduces waste but can also accelerate reaction rates and improve yields by increasing reactant concentration. rsc.orgbeilstein-journals.org
Synthesis of Libraries of 1H-Pyrrolo[1,2-a]acs.orgnih.govdiazepine-2,5-dione Analogs for High-Throughput Screening Initiatives
The generation of molecular libraries around privileged scaffolds is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. The 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione core represents such a scaffold, with its unique three-dimensional architecture making it an attractive framework for targeting a variety of biological targets, particularly protein kinases. High-throughput screening (HTS) campaigns necessitate the availability of large and diverse collections of compounds, and thus, the development of efficient and versatile synthetic strategies for the construction of libraries of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs is of paramount importance.
Methodologies for library synthesis are broadly categorized into solid-phase and solution-phase parallel synthesis. Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.orgnih.gov Conversely, solution-phase parallel synthesis often allows for a wider range of reaction conditions and easier scalability, with purification typically achieved through automated chromatographic techniques. nih.govacs.orgnih.gov
A powerful approach for the rapid generation of molecular diversity in solution-phase synthesis is the use of multicomponent reactions (MCRs). nih.gov MCRs, such as the Ugi and Passerini reactions, allow for the combination of three or more starting materials in a single step to generate complex products, making them ideally suited for the construction of large compound libraries. nih.gov
A plausible strategy for the combinatorial synthesis of a library of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs is outlined below. This approach leverages a multi-step sequence amenable to parallel synthesis, allowing for the introduction of diversity at multiple points of the molecular scaffold.
Proposed Synthetic Route for a 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione Library:
The proposed synthesis commences with a diverse set of commercially available or readily accessible substituted 2-aminobenzoic acids. These serve as the foundational building blocks, introducing initial diversity into what will become the aromatic portion of the final scaffold.
Step 1: Synthesis of Pyrrole-2-carboxylic Acid Derivatives. The substituted 2-aminobenzoic acids are reacted with a dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions to furnish a library of pyrrole-2-carboxylic acid derivatives. This Paal-Knorr pyrrole synthesis is a robust and high-yielding reaction suitable for library production.
Step 2: Amide Coupling. The resulting pyrrole-2-carboxylic acids are then coupled with a diverse set of amino acid esters. Standard peptide coupling reagents, such as HATU or HBTU, can be employed to facilitate this amide bond formation in a parallel format. The choice of amino acid esters introduces a second point of diversity, varying the substituent at the 3-position of the final diazepine ring.
Step 3: Cyclization to Form the Diazepine Ring. The ester group of the coupled product is hydrolyzed, and the resulting carboxylic acid is activated for intramolecular cyclization. This can be achieved using a variety of cyclization agents. Subsequent deprotection and cyclization under basic conditions would yield the desired 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione core.
Step 4: Further Diversification (Optional). The core scaffold can be further functionalized if desired. For instance, if the initial 2-aminobenzoic acid contained a suitable functional group (e.g., a halogen), palladium-catalyzed cross-coupling reactions could be employed to introduce additional diversity.
This synthetic strategy allows for the generation of a large and diverse library of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs by varying the substituted 2-aminobenzoic acids and the amino acid esters used in the synthesis.
Illustrative Library of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione Analogs:
The following table showcases a representative subset of a hypothetical library of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs, highlighting the structural diversity that can be achieved through the combinatorial variation of building blocks.
| Compound ID | R1 | R2 |
| PDZ-001 | H | H |
| PDZ-002 | H | CH3 |
| PDZ-003 | H | CH(CH3)2 |
| PDZ-004 | 5-Cl | H |
| PDZ-005 | 5-Cl | CH3 |
| PDZ-006 | 5-Cl | CH(CH3)2 |
| PDZ-007 | 5-F | H |
| PDZ-008 | 5-F | CH3 |
| PDZ-009 | 5-F | CH(CH3)2 |
| PDZ-010 | 4-OCH3 | H |
| PDZ-011 | 4-OCH3 | CH3 |
| PDZ-012 | 4-OCH3 | CH(CH3)2 |
High-Throughput Screening of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione Libraries:
Libraries of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs are well-suited for high-throughput screening against a variety of biological targets. Given the structural similarity of this scaffold to known kinase inhibitors, a primary application would be in screening against a panel of protein kinases implicated in diseases such as cancer and inflammation. nih.govnih.gov
A common HTS assay for kinase inhibitors is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition of the kinase. These assays are readily adaptable to 384-well or 1536-well plate formats, allowing for the rapid screening of tens of thousands of compounds. wiley.com
Illustrative High-Throughput Screening Data:
The following table presents hypothetical HTS data for the illustrative library of 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione analogs screened against a representative kinase target (e.g., a tyrosine kinase). The data includes the percentage of inhibition at a single concentration (e.g., 10 µM) and, for the most active compounds, the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 | R2 | % Inhibition @ 10 µM | IC50 (µM) |
| PDZ-001 | H | H | 5.2 | > 50 |
| PDZ-002 | H | CH3 | 10.5 | > 50 |
| PDZ-003 | H | CH(CH3)2 | 15.8 | 45.2 |
| PDZ-004 | 5-Cl | H | 45.3 | 8.1 |
| PDZ-005 | 5-Cl | CH3 | 68.7 | 2.5 |
| PDZ-006 | 5-Cl | CH(CH3)2 | 85.2 | 0.9 |
| PDZ-007 | 5-F | H | 35.1 | 12.4 |
| PDZ-008 | 5-F | CH3 | 55.9 | 5.3 |
| PDZ-009 | 5-F | CH(CH3)2 | 72.4 | 1.8 |
| PDZ-010 | 4-OCH3 | H | 8.9 | > 50 |
| PDZ-011 | 4-OCH3 | CH3 | 12.3 | > 50 |
| PDZ-012 | 4-OCH3 | CH(CH3)2 | 20.1 | 38.9 |
The results from such a primary screen would identify "hit" compounds that exhibit significant activity. These hits would then be subjected to further dose-response studies to confirm their potency and selectivity. The structure-activity relationship (SAR) data generated from these screens would be invaluable in guiding the design of more potent and selective second-generation inhibitors based on the 1H-Pyrrolo[1,2-a] acs.orgnih.govdiazepine-2,5-dione scaffold. The privileged nature of this scaffold suggests that libraries of its analogs could yield valuable starting points for drug discovery programs targeting a range of diseases. nih.govpageplace.deresearchgate.net
Computational Drug Design and Cheminformatics Applications for 1h Pyrrolo 1,2 a 1 2 Diazepine 2,5 Dione
Molecular Docking Simulations for Ligand-Target Complex Prediction
Binding Mode Analysis and Ligand-Binding Site Interactions
No published studies were identified that specifically detail the binding mode analysis or the interactions at the ligand-binding site for 1H-Pyrrolo[1,2-a]diazepine-2,5-dione with any biological target.
Virtual Screening for Potential Biological Targets
There is no available data from virtual screening campaigns that have utilized 1H-Pyrrolo[1,2-a]diazepine-2,5-dione as a query molecule to identify potential biological targets.
Molecular Dynamics Simulations to Study Ligand-Protein Conformational Changes and Stability
Research on the conformational changes and stability of a ligand-protein complex involving 1H-Pyrrolo[1,2-a]diazepine-2,5-dione through molecular dynamics simulations has not been reported in the accessible scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Selection and Calculation of Relevant Molecular Descriptors
There are no specific QSAR studies for a series of compounds including 1H-Pyrrolo[1,2-a]diazepine-2,5-dione from which relevant molecular descriptors have been selected and calculated.
Development of Predictive QSAR Models
Consequently, no predictive QSAR models have been developed or reported for the biological activity of 1H-Pyrrolo[1,2-a]diazepine-2,5-dione .
Pharmacophore Modeling for De Novo Design and Scaffold Optimization
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a template for designing new molecules (de novo design) or modifying existing ones (scaffold optimization) to enhance activity and selectivity.
For the 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione scaffold, pharmacophore modeling would involve identifying key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to a target receptor or enzyme. While direct studies on this specific dione (B5365651) are not extensively documented, research on analogous fused pyrrole (B145914) systems, such as pyrrolo[3,2-e] nih.govnih.govdiazepine (B8756704) derivatives, illustrates this approach. nih.gov In these studies, compounds were designed to possess the essential pharmacophoric features of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov The design process involves modifying the core scaffold and its substituents to achieve a better fit with the target's binding site, a strategy directly applicable to the 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione core. nih.gov
De novo design based on a pharmacophore model could generate novel molecular entities built upon the 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione framework, suggesting new substitution patterns or even alternative core structures that maintain the crucial pharmacophoric points. Scaffold optimization, conversely, would involve systematically modifying the existing scaffold to improve properties such as potency, selectivity, or pharmacokinetic profiles, guided by the spatial constraints of the pharmacophore model.
Computational Assessment of Molecular Properties Relevant to Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational tools allow for the rapid calculation of these properties, providing critical insights into a molecule's potential as a drug candidate before synthesis. Key properties include lipophilicity and the topological polar surface area (TPSA).
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgnih.gov Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability, whereas a TPSA below 90 Ų is often required for penetration into the central nervous system. wikipedia.org The two carbonyl oxygens and two nitrogen atoms in the 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione structure are the primary contributors to its TPSA.
A summary of the computationally predicted properties for the parent scaffold and the theoretical impact of dione functionality is presented below.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Log P (Illustrative) | Predicted TPSA (Ų) (Illustrative) |
|---|---|---|---|---|
| 1H-Pyrrolo[1,2-a] nih.govdiazepine | C₈H₈N₂ | 132.16 | ~1.5 - 2.0 | ~17.3 (for nih.govnih.gov isomer) |
| 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione | C₈H₆N₂O₂ | 162.15 | <1.5 (Expected decrease) | ~50 - 60 (Expected increase) |
Note: The values for 1H-Pyrrolo[1,2-a] nih.govdiazepine-2,5-dione are illustrative estimates based on chemical principles, as specific database entries with pre-calculated values were not identified. The TPSA for the parent scaffold is based on the value for the related nih.govnih.gov isomer due to data availability. nih.gov
Advanced Analytical Methodologies for Research on 1h Pyrrolo 1,2 a 1 2 Diazepine 2,5 Dione
Development and Validation of Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione, providing essential data on compound purity and reaction kinetics.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione and for real-time reaction monitoring. acs.orgtandfonline.combridgewater.edu The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from starting materials, intermediates, and potential byproducts.
A reversed-phase HPLC (RP-HPLC) method is often suitable for compounds of intermediate polarity like 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione. The optimization process typically involves screening various stationary phases, mobile phase compositions, and gradient elution profiles.
Key Optimization Parameters:
Stationary Phase: A C18 column is a common starting point, offering good retention and separation for a wide range of organic molecules. Other options, such as C8 or phenyl-hexyl columns, can be explored to fine-tune selectivity.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve compounds with a range of polarities within a reasonable analysis time.
Detection: A photodiode array (PDA) detector is highly effective, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment.
Reaction Monitoring:
For reaction monitoring, a mobile HPLC system can be utilized for real-time analysis of reaction aliquots. acs.org This provides valuable kinetic data, helping to determine reaction endpoints and optimize reaction conditions. tandfonline.combridgewater.edu
Data Table: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. damascusuniversity.edu.syjfda-online.comsemanticscholar.orgresearchgate.netyoutube.com
Derivatization Strategies:
The active hydrogens on the lactam nitrogens can be targeted for derivatization. Common derivatization reactions for such functional groups include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.com
Alkylation: Alkylation can be performed to introduce alkyl groups, which also enhances volatility.
Acylation: This process introduces an acyl group and can improve chromatographic properties.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the target molecule. researchgate.net
Data Table: Hypothetical GC Method Parameters for a Silylated Derivative
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 310 °C |
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the unambiguous structural confirmation of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification (Mechanistic)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and the identification of metabolites of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione in biological matrices. nih.govnih.govijpras.com The coupling of HPLC with tandem mass spectrometry allows for the separation of complex mixtures followed by the generation of structural information through fragmentation analysis.
Metabolite Identification Workflow:
In vitro/in vivo studies: The compound is incubated with liver microsomes or administered to an animal model.
Sample preparation: Biological samples are extracted to isolate the parent compound and its metabolites.
LC-MS/MS analysis: The extracts are analyzed by LC-MS/MS. The mass spectrometer is operated in full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent compound and suspected metabolites.
Data analysis: The fragmentation patterns of the metabolites are compared to that of the parent compound to elucidate the sites of metabolic modification. Common metabolic transformations for pyrrole-containing compounds include oxidation, hydroxylation, and conjugation.
Data Table: Illustrative LC-MS/MS Parameters for Metabolite Identification
| Parameter | Condition |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 98% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Modes | Full Scan (m/z 100-1000), Product Ion Scan (collision-induced dissociation) |
| Collision Energy | Optimized for the parent compound and suspected metabolites |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. nist.gov Following successful derivatization to enhance volatility, GC-MS can be used for the structural confirmation of 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione and the analysis of its volatile impurities or degradation products. The mass spectrometer provides a fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint, allowing for confident compound identification by comparison to spectral libraries or through manual interpretation.
The GC conditions would be similar to those described in section 6.1.2, with the mass spectrometer serving as the detector.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)
For chiral molecules like 1H-Pyrrolo[1,2-a] nih.govresearchgate.netdiazepine-2,5-dione, which may exist as enantiomers, determining the enantiomeric excess (e.e.) is critical. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for this purpose. mdpi.comdaveadamslab.comresearchgate.netyoutube.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum of a chiral compound is unique to its absolute configuration and conformation. By comparing the CD spectrum of a sample to that of a pure enantiomer standard, the enantiomeric excess can be determined. CD spectroscopy is particularly useful for rapid screening and can provide valuable information about the stereochemical outcome of asymmetric syntheses.
In addition to CD spectroscopy, chiral HPLC is a widely used technique for the separation and quantification of enantiomers, which can be used to determine the enantiomeric excess with high accuracy. nih.govnih.govuff.brrsc.orgscielo.org.mxmdpi.com
Data Table: General Parameters for Circular Dichroism Measurement
| Parameter | Condition |
| Instrument | CD Spectropolarimeter |
| Wavelength Range | Typically 190-400 nm |
| Solvent | A transparent solvent in the measurement range (e.g., methanol, acetonitrile) |
| Concentration | Optimized to give a signal in the linear range of the detector |
| Path Length | 1 cm or 0.1 cm quartz cuvette |
| Temperature | Controlled, typically 25 °C |
| Data Acquisition | Multiple scans are averaged to improve the signal-to-noise ratio |
Crystallographic Studies of Co-Crystals and Polymorphs Relevant to Scaffold Stability and Formulation
A comprehensive review of scientific literature and structural databases indicates a notable absence of published crystallographic studies specifically focused on 1H-Pyrrolo[1,2-a] nih.govmdpi.comdiazepine-2,5-dione. As of the current date, there are no publicly available X-ray diffraction data, co-crystal structures, or described polymorphs for this particular heterocyclic scaffold.
Crystallographic analysis is a fundamental methodology for elucidating the three-dimensional arrangement of atoms within a solid-state material. Such studies are critical in pharmaceutical and materials science for understanding the physical and chemical properties of a compound. Information derived from X-ray crystallography, including unit cell dimensions, space group, and intermolecular interactions (such as hydrogen bonding and π-π stacking), provides invaluable insights into the stability, solubility, and bioavailability of a chemical entity.
Furthermore, the investigation of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice—is a crucial aspect of drug development and formulation. Different polymorphs of the same compound can exhibit distinct physicochemical properties.
While the broader class of pyrrolo-fused heterocycles has been subject to crystallographic investigation, the specific data for 1H-Pyrrolo[1,2-a] nih.govmdpi.comdiazepine-2,5-dione remains unreported in the accessible scientific domain. Consequently, a detailed discussion on its co-crystals and polymorphs, and their relevance to scaffold stability and formulation, cannot be provided at this time. The lack of such fundamental data highlights a significant gap in the characterization of this compound and underscores an area for future research.
Future Research Trajectories and Potential Innovations for 1h Pyrrolo 1,2 a 1 2 Diazepine 2,5 Dione
Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of complex heterocyclic frameworks like 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione can be significantly advanced by adopting emerging synthetic methodologies. These technologies offer improvements in efficiency, safety, and the ability to generate diverse compound libraries.
Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.comdrreddys.com For the synthesis of pyrrolodiazepinedione scaffolds, flow chemistry could enable rapid reaction optimization and scale-up. frontiersin.orgresearchgate.netresearchgate.net The enhanced safety profile of flow reactors is particularly advantageous when handling potentially hazardous reagents or intermediates. aurigeneservices.com Furthermore, the modular nature of flow setups allows for the telescoping of multiple reaction steps, streamlining the synthetic process and reducing purification requirements. frontiersin.org
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. nih.gov This methodology could be instrumental in the functionalization of the 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione core. For instance, photoredox-mediated reactions could facilitate the introduction of diverse substituents at various positions on the heterocyclic ring system, which is often challenging using traditional thermal methods. charnwooddiscovery.com The use of an organo-photocatalyst could also offer a more sustainable and metal-free approach to synthesizing novel derivatives. nih.gov
Exploration of Novel Biological Targets Beyond Current Insights (e.g., neglected diseases, new enzyme classes)
While initial research may have focused on specific biological targets, the structural uniqueness of the 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione scaffold warrants a broader investigation into its potential therapeutic applications.
Neglected Tropical Diseases (NTDs): There is a critical need for new therapeutic agents to treat neglected tropical diseases caused by protozoan parasites, such as leishmaniasis and Chagas disease. nih.govnih.gov The diverse chemical space occupied by nitrogen-containing heterocycles makes them promising candidates for antiprotozoal drug discovery. mdpi.com Screening libraries of 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione derivatives against a panel of parasites responsible for NTDs could uncover novel lead compounds.
New Enzyme Classes: The pyrrolodiazepine scaffold has been shown to interact with various enzymes. For instance, related pyrrolo nih.govnih.govbenzodiazepines are known to be DNA-interactive agents. nih.govmdpi.com Furthermore, some benzodiazepine (B76468) derivatives have shown potential as inhibitors of various kinases. nih.gov Future research should focus on screening 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione and its analogs against a wide array of enzyme classes beyond those initially investigated. This could include, but is not limited to, proteases, phosphatases, and epigenetic targets, which are implicated in a multitude of diseases.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. harvard.eduyoutube.com
Scaffold Design and Optimization: Machine learning models can be trained on existing data of pyrrolodiazepine derivatives and other heterocyclic compounds to predict the biological activity and physicochemical properties of novel, un-synthesized analogs. mdpi.comnih.govnih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design new 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione derivatives with desired properties. harvard.edu This in silico approach allows for the exploration of a vast chemical space to identify promising candidates for synthesis and biological evaluation, thereby reducing the time and cost associated with traditional trial-and-error methods.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a correlation between the structural features of 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione derivatives and their biological activities. nih.gov These models can predict the potency, selectivity, and potential off-target effects of new analogs, guiding the lead optimization process.
Investigation of Prodrug Strategies for Enhanced Target Delivery (mechanistic focus)
A significant challenge in drug development is ensuring that the active compound reaches its intended biological target in sufficient concentration while minimizing systemic exposure and off-target effects. Prodrug strategies offer a powerful solution to overcome these hurdles. researchgate.net
For the 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione scaffold, a prodrug approach could be designed to enhance its pharmacokinetic profile and enable targeted delivery. nih.gov This could involve the chemical modification of the parent molecule with a promoiety that is cleaved in vivo by specific enzymes or under particular physiological conditions (e.g., the tumor microenvironment) to release the active drug. researchgate.net For example, disulfide-based prodrugs of pyrrolobenzodiazepines have been explored for their activation in the presence of glutathione, which is often found in higher concentrations in cancer cells. nih.gov A mechanistic understanding of the activation process is crucial for the rational design of effective prodrugs.
Potential Applications in Materials Science or Catalysis (if relevant to the specific compound's properties)
Beyond its potential in medicine, the unique structural and electronic properties of the 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione scaffold may lend themselves to applications in materials science and catalysis.
Materials Science: Nitrogen-containing heterocycles are versatile building blocks for the creation of functional polymers and materials. msesupplies.com The fused ring system of 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione, with its potential for π-π stacking and hydrogen bonding, could be incorporated into polymers to create materials with interesting electronic or self-assembly properties. For instance, such polymers could be investigated for their applications in organic electronics or as components of smart materials.
Catalysis: Certain heterocyclic compounds can act as ligands for metal catalysts or even as organocatalysts themselves. rsc.org The nitrogen atoms within the 1H-Pyrrolo[1,2-a] nih.govfrontiersin.orgdiazepine-2,5-dione structure could potentially coordinate with metal centers, leading to the development of novel catalysts for a range of organic transformations. zenodo.org The specific stereochemistry and electronic nature of the scaffold could impart unique selectivity and reactivity to such catalytic systems. Further research is warranted to explore the coordination chemistry and catalytic potential of this compound and its derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione derivatives, and how are they optimized?
- Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂) and silicon-based protection strategies. For example, 4-methyl-7-((trimethylsilyl)ethynyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is synthesized via Sonogashira coupling, followed by deprotection with TBAF and purification via flash chromatography. Key parameters include solvent choice (THF or acetonitrile), reaction time (24–48 hours), and chromatographic conditions (ethyl acetate/petroleum ether gradients) to isolate products in moderate yields (40–60%) .
Q. How is structural characterization of this compound derivatives validated?
- Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry. HRMS ensures molecular weight accuracy, while FT-IR identifies functional groups (e.g., lactam carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography is less common due to crystallization challenges but provides definitive structural proof when feasible .
Q. What are the primary applications of this scaffold in medicinal chemistry?
- Answer : Derivatives exhibit anti-inflammatory and cannabinoid receptor modulation activity. For instance, NT-11624 (a related pyrroloimidazoledione) is a cannabinoid receptor modulator with therapeutic potential in osteoarthritis. Structural analogs are explored for targeting inflammatory pathways and microbial infections .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in Sonogashira coupling steps?
- Answer : Key variables include:
- Catalyst loading : PdCl₂(PPh₃)₂ (5–10 mol%) with CuI co-catalyst.
- Solvent polarity : Acetonitrile improves coupling efficiency over THF.
- Temperature : 60–80°C accelerates reactivity but may increase side products.
- Purification : Gradient flash chromatography (silica gel, 100–200 mesh) resolves regioisomers. Post-reaction TBAF-mediated desilylation requires anhydrous conditions to prevent hydrolysis .
Q. How to resolve contradictions in spectroscopic data for stereoisomers?
- Answer : For diastereomers, use NOESY NMR to identify spatial proximity of protons (e.g., axial vs. equatorial substituents). Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. Computational modeling (DFT or MD simulations) predicts stable conformers and verifies NMR assignments .
Q. What methodologies are used to evaluate the biological activity of these derivatives?
- Answer :
- In vitro assays : COX-2 inhibition (ELISA), cytokine profiling (e.g., IL-6, TNF-α in macrophages).
- Receptor binding : Radioligand displacement assays (e.g., CB1/CB2 cannabinoid receptors).
- ADMET profiling : Microsomal stability (CYP450 enzymes) and plasma protein binding (equilibrium dialysis).
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., chloro, methoxy) to correlate electronic effects with potency .
Q. How are computational tools applied to predict physicochemical properties?
- Answer :
- LogP and solubility : Use Schrodinger’s QikProp or ACD/Labs to estimate partition coefficients and aqueous solubility.
- pKa prediction : Jaguar (DFT) calculates acidity/basicity for protonation states.
- Boiling point/density : Group contribution methods (e.g., Joback) approximate experimental values (±10% error) .
Q. What natural sources or biosynthetic pathways produce related pyrrolodiazepinediones?
- Answer : Soil bacteria (e.g., Bacillus amyloliquefaciens) synthesize analogs like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione via non-ribosomal peptide synthetases (NRPS). Metabolomic profiling (LC-HRMS) and genome mining identify biosynthetic gene clusters for heterologous expression .
Methodological Notes
- Synthetic Protocols : Prioritize inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ChemDraw) to avoid misassignments .
- Biological Testing : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
